Technical Guide: Chemical Structure and Properties of Sporidesmolide I vs. Sporidesmolide II
Technical Guide: Chemical Structure and Properties of Sporidesmolide I vs. Sporidesmolide II
Executive Summary
Sporidesmolides are cyclic hexadepsipeptides produced primarily by the saprophytic fungus Pithomyces chartarum (formerly Sporidesmium bakeri).[1] While often co-isolated with sporidesmin —the hepatotoxin responsible for facial eczema in livestock—sporidesmolides themselves are distinct in both structure and toxicity profile.
This guide provides a rigorous technical comparison of Sporidesmolide I and Sporidesmolide II , elucidating their stereochemical configurations, physicochemical properties, and isolation methodologies.[2] It is designed for researchers requiring precise structural data for chemotaxonomy, synthesis, or biological assay development.[2]
Part 1: Structural Elucidation & Comparative Chemistry[2]
The sporidesmolides belong to the depsipeptide class, characterized by alternating amino acid and hydroxy acid residues linked by amide and ester bonds.[2] The core structure is a 18-membered ring containing two hydroxy acid residues and four amino acid residues.
Structural Divergence
The primary difference between Sporidesmolide I and II lies in the alkyl side chain of the amino acid residue at position 2 (typically following the first hydroxy acid).[2]
-
Sporidesmolide I: Contains two L-Valine residues.[2]
-
Sporidesmolide II: A homolog where one L-Valine is replaced by L-Isoleucine (specifically allo-Isoleucine in some crystallographic studies, though often reported as Isoleucine in general literature).[2]
Stereochemical Sequences
Based on total hydrolysis and X-ray crystallography data (Russell et al., Bishop et al.), the accepted sequences are:
Sporidesmolide I (
Sporidesmolide II (
Key:
Structural Visualization (Graphviz)
The following diagram illustrates the cyclic connectivity and the specific substitution point distinguishing the two congeners.[2]
Caption: Cyclic connectivity of Sporidesmolides. Node 2 highlights the specific amino acid substitution (Val vs. Ile) differentiating I and II.[2]
Part 2: Physicochemical Properties[2]
The addition of a methylene group (
| Property | Sporidesmolide I | Sporidesmolide II | Causality/Notes |
| Molecular Formula | Homologous series difference.[2] | ||
| Molecular Weight | 638.84 g/mol | 652.87 g/mol | +14 Da (Methylene unit).[2] |
| Melting Point | 261–263°C (Pure) / 233-234°C (Solvated) | 199–200°C | Sporidesmolide I forms a more stable crystal lattice due to higher symmetry (two Val residues).[2] |
| Optical Rotation | -216° ( | Similar magnitude (-) | Dominant chirality is L-form, despite the single D-Leu residue.[2] |
| Solubility | Soluble: | Soluble: | Highly lipophilic due to aliphatic side chains and N-methylation.[2] |
| Appearance | Colorless needles (from AcOH) | Colorless needles/plates | Co-crystallizes easily; separation requires fractional crystallization or RP-HPLC.[2] |
Part 3: Biosynthesis & Production[2]
Sporidesmolides are synthesized via Non-Ribosomal Peptide Synthetases (NRPS) .[2] Unlike ribosomal translation, this process utilizes large multi-modular enzyme complexes that can incorporate non-proteinogenic amino acids (like D-Leu and Hmb).[2]
Biosynthetic Mechanism[2]
-
Module Initiation: Activation of hydroxy acids (Hmb).
-
Elongation: Sequential condensation of amino acids. The "D-Leu" presence suggests an epimerization domain within the NRPS module responsible for that residue.
-
Methylation: The N-methyltransferase (MT) domain methylates the Leucine at position 6 prior to cyclization.
-
Cyclization: The final thioesterase (TE) domain catalyzes the macrocyclization, releasing the depsipeptide.[2]
Part 4: Isolation & Characterization Protocols[2]
Isolating Sporidesmolides requires separating them from the toxic sporidesmins and resolving the close homologs (I, II, III).[2]
Extraction Workflow
Safety Note: Pithomyces chartarum produces sporidesmin, a potent toxin.[2] All extraction steps must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection).[2]
-
Culture: Grow P. chartarum on potato-carrot agar or rye-grass medium for 14–21 days at 24°C.
-
Harvest: Extract mycelial mats with Ethyl Acetate (EtOAc) or Chloroform (
) . Mechanical disruption (blending) improves yield.[2] -
Partitioning:
-
Concentrate extract in vacuo.
-
Partition between Hexane (removes lipids/oils) and 90% Methanol/Water .[2] Sporidesmolides partition into the polar organic phase but are less polar than sporidesmin.
-
-
Purification (Flash Chromatography):
Separation of I and II (HPLC Method)
Separating the homologs requires Reverse-Phase HPLC (RP-HPLC) due to their similar polarity.[2]
-
Column: C18 (Octadecylsilane),
, .[2] -
Mobile Phase: Acetonitrile:Water (85:15 v/v) isocratic.[2]
-
Detection: UV at 210 nm (Peptide bond absorption).[2] Note: They lack strong chromophores like aromatics.[2]
-
Retention: Sporidesmolide I elutes slightly earlier than Sporidesmolide II (due to the extra methylene group in II increasing hydrophobicity).
Isolation Logic Diagram
Caption: Step-by-step fractionation workflow to isolate and separate Sporidesmolides from crude fungal extracts.
Part 5: Biological Activity & Toxicology[2][4][5]
Toxicity Differentiation
It is critical to distinguish Sporidesmolides from Sporidesmin .[2]
-
Sporidesmin: Contains a disulfide bridge; generates reactive oxygen species (ROS) causing bile duct necrosis (facial eczema).[2]
-
Sporidesmolides (I & II): Lack the disulfide bridge.[2] They are generally considered atoxic to mammals in the context of facial eczema.
Bioactivity Profile
While lacking the potent hepatotoxicity of sporidesmin, Sporidesmolides exhibit properties typical of cyclic depsipeptides:
-
Ionophoric Potential: The cyclic structure can chelate alkali metal cations (though less effectively than valinomycin), potentially altering membrane permeability in bacteria.[2]
-
Cytotoxicity: Recent screens of fungal depsipeptides suggest mild cytotoxic activity against specific carcinoma cell lines, though Sporidesmolide I is often used as a negative control or standard in these assays rather than a lead compound.[2]
-
Chemotaxonomy: Their primary utility in research is as a chemotaxonomic marker to identify specific strains of Pithomyces and Pseudopithomyces.
References
-
Russell, D. W. (1962).[2][4][5] Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I. Journal of the Chemical Society, 753-761.[5] Link[2]
-
Gillis, H. A., Russell, D. W., Taylor, A., & Walter, J. A. (1990).[2] Isolation and structure of sporidesmolide V from cultures of Pithomyces chartarum. Canadian Journal of Chemistry, 68(1), 19-23.[2] Link
-
Bishop, E., & Russell, D. W. (1967).[2] Sporidesmolides. Part III. The synthesis of sporidesmolide I. Journal of the Chemical Society C: Organic, 634-639.[2] Link
-
Tan, Y., et al. (2021).[2] Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities.[2][6] Metabolites, 11(10), 683.[2] Link[2]
-
Dingley, J. M., et al. (1962).[2] The Production of Sporidesmin and Sporidesmolides by Wild Isolates of Pithomyces chartarum.[7] Journal of General Microbiology, 29(1), 127-135.[2] Link[2]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sporidesmolide I, a metabolic product of Sporidesmium bakeri Syd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 7. microbiologyresearch.org [microbiologyresearch.org]
